
Thunberginol C
説明
Thunberginol C is a dihydroisocoumarin found in Hydrangeae Dulcis Folium, the processed leaves of Hydrangea macrophylla var. thunbergii . It has been identified as a natural product that can be isolated from Hydrangea macrophyll .
Synthesis Analysis
This compound has been synthesized using 3,5-dimethoxyphenylacetic acid as a starting material. The synthesis process involves Friedel–Craft acylation, regioselective formylation, and oxidative cyclisation reactions .Molecular Structure Analysis
The molecular formula of this compound is C15H12O5 . It has a molar mass of 272.25 g/mol .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been found to inhibit corticosterone-induced decrease in MTT and increase in LDH .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 595.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It has an enthalpy of vaporization of 92.1±3.0 kJ/mol and a flash point of 232.0±23.6 °C .科学的研究の応用
神経疾患予防
Thunberginol Cは、ストレス誘発性神経疾患の予防における可能性について研究されています。研究によると、this compoundは血漿TNF-αレベル、神経炎症、および酸化ストレスを軽減する可能性があり、この分野における治療の可能性を示唆しています .
ストレス誘発性不安の軽減
研究によると、this compoundはマウスモデルにおけるストレス誘発性不安を軽減できることが示されており、精神衛生への応用におけるさらなる研究のための有望な候補となっています .
抗炎症作用
This compoundは、血漿TNF-αレベルを低下させることで抗炎症作用を示しており、さまざまな炎症性疾患の治療に役立つ可能性があります .
酸化ストレスの軽減
This compoundは、多くの慢性疾患や老化プロセスに関連する酸化ストレスの軽減に役割を果たす可能性があります .
ハーブ薬の有効成分
This compoundは、ハーブ薬の配合において重要な役割を果たす、ユキノシタ(Hydrangea macrophylla)の有効成分として特定されています .
潜在的な抗酸化物質
酸化ストレスに対抗する役割を果たすことから、this compoundは治療用途における潜在的な抗酸化剤として役立つ可能性があります .
作用機序
Target of Action
Thunberginol C, a natural product isolated from Hydrangea macrophylla, has been found to exhibit anti-allergic and antimicrobial activities . The primary targets of this compound are the cells involved in allergic reactions and microbial infections .
Mode of Action
This compound inhibits the degranulation process in cells, which is a key step in the release of mediators involved in allergic reactions . It also inhibits the increase in intracellular free Ca2+ levels, an essential process for the degranulation and production of cytokines . This suggests that this compound interacts with its targets by modulating intracellular processes both before and after the increase in intracellular free Ca2+ levels .
Biochemical Pathways
This compound affects the biochemical pathways involved in allergic reactions and microbial infections. It inhibits the degranulation process and the production of cytokines, which are key components of the immune response . By inhibiting these processes, this compound can potentially reduce the symptoms associated with allergic reactions and microbial infections.
Result of Action
This compound has been found to have protective effects against stress-induced anxiety . It prevents corticosterone-induced neuronal cell death and reduces plasma TNF-α level, neuroinflammation, and oxidative stress . These molecular and cellular effects suggest that this compound could be a potential therapeutic agent for stress-induced neurological disorders .
将来の方向性
生化学分析
Biochemical Properties
Thunberginol C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to protect human pulmonary epithelial cells (BEAS-2B) from injury induced by lipopolysaccharide (LPS) in vitro
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by protecting cortical neurons against neurotoxicity of corticosterone (CORT), a stress hormone . It also blocks CORT-induced hippocampal synaptic deficit via regulating Akt signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It prevents CORT-induced neuronal cell death and reduces plasma TNF-α level and neuroinflammation and oxidative stress
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown to prevent CORT-induced neuronal cell death and restraint stress-induced anxiety . Detailed studies on threshold effects and any toxic or adverse effects at high doses are yet to be conducted.
特性
IUPAC Name |
6,8-dihydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-3-1-8(2-4-10)13-6-9-5-11(17)7-12(18)14(9)15(19)20-13/h1-5,7,13,16-18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAITHDYVBQITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=C(C=C2O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438304 | |
| Record name | THUNBERGINOL C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147517-06-4 | |
| Record name | 3,4-Dihydro-6,8-dihydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147517-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thunberginol C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147517064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THUNBERGINOL C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THUNBERGINOL C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P5X86ZBF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



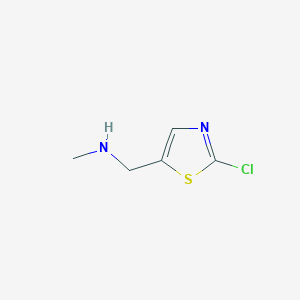


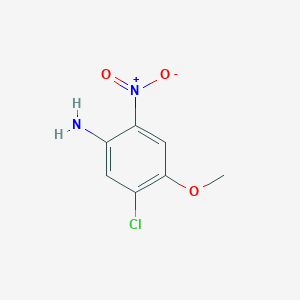
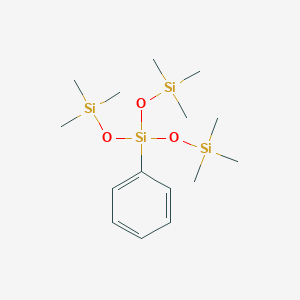




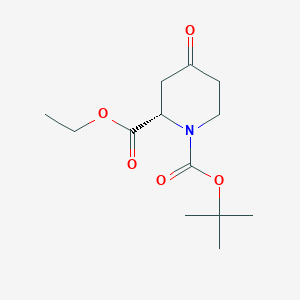
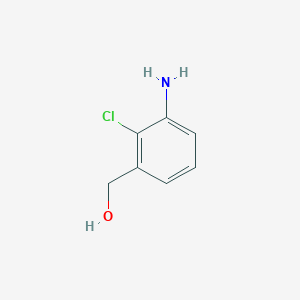
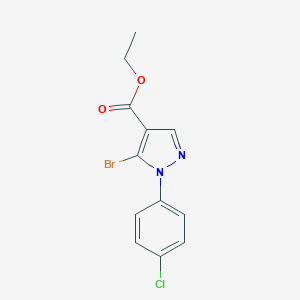
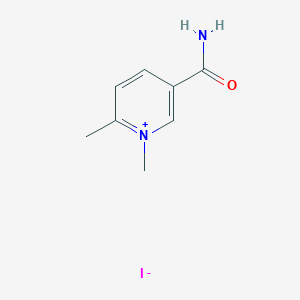
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)